
5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride: is a chemical compound with the molecular formula C11H14BrN.HCl It is a derivative of tetrahydronaphthylamine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride typically involves multiple steps. One common method includes:
Methylation: The addition of a methyl group to the desired position.
Amination: The conversion of the intermediate compound to an amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound may be used to study the effects of brominated and methylated naphthalene derivatives on biological systems. It can serve as a model compound to understand the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the industrial sector, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the naphthalene ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 5-Bromo-8-methyl-1,2,3,4-tetrahydronaphthylamine
- 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthylamine
- 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine
Comparison: Compared to these similar compounds, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is unique due to the specific positioning of the bromine and methyl groups. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C11H15BrClN |
|---|---|
分子量 |
276.60 g/mol |
IUPAC名 |
5-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13;/h5-6,11H,2-4,13H2,1H3;1H |
InChIキー |
OCSSQQRRTIKYEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCCC2N)C(=C1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
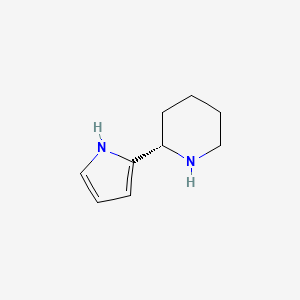




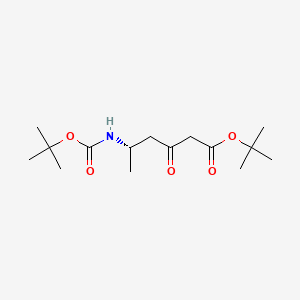
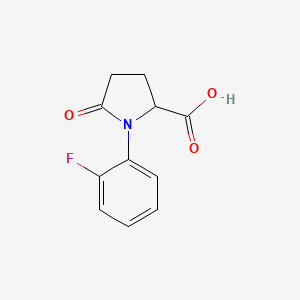

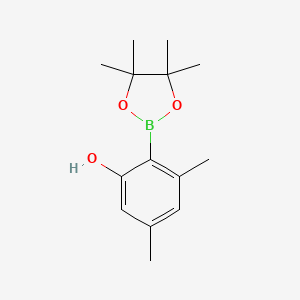

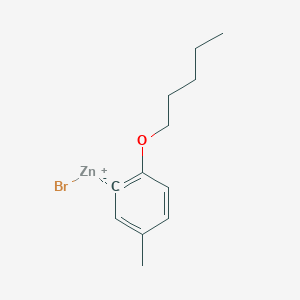
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

